4-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]BENZAMIDE
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Overview
Description
4-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]BENZAMIDE is a versatile chemical compound extensively used in scientific research. Its unique structure and properties make it valuable in various fields, including drug discovery, catalysis, and material science.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function .
Mode of Action
It’s known that similar compounds can bind to their targets, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to activate hypoxia-inducible factor 1 pathways .
Pharmacokinetics
The molecular weight of the compound is 2032802 , which could influence its bioavailability.
Result of Action
Similar compounds have been found to induce the expression of certain proteins and promote tumor cell apoptosis .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with the Proto-oncogene tyrosine-protein kinase Src in humans
Cellular Effects
It is suggested that this compound could lead to decreased nitric oxide bioavailability and, hence, increased peripheral vascular resistance, hypertension, and left or right ventricular hypertrophy .
Molecular Mechanism
It is known to interact with the Proto-oncogene tyrosine-protein kinase Src in humans
Preparation Methods
The synthesis of 4-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]BENZAMIDE typically involves the direct condensation of benzoic acids and amines. One efficient method uses ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This green and rapid pathway offers high yields and eco-friendly conditions . Industrial production methods often involve similar condensation reactions but on a larger scale, ensuring high purity and consistency.
Chemical Reactions Analysis
4-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid. The major products formed depend on the specific reagents and conditions used. .
Scientific Research Applications
4-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]BENZAMIDE is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block in organic synthesis and catalysis.
Biology: The compound is used in studying biological pathways and interactions.
Medicine: It plays a role in drug discovery, particularly in developing new therapeutic agents.
Industry: Its applications extend to material science, where it is used in creating advanced materials .
Comparison with Similar Compounds
4-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]BENZAMIDE is unique due to its specific structure and properties. Similar compounds include:
Properties
IUPAC Name |
4-methyl-N-(4-piperidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15-5-7-16(8-6-15)19(22)20-17-9-11-18(12-10-17)21-13-3-2-4-14-21/h5-12H,2-4,13-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZDAPPENFOFQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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